3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride

Muscarinic acetylcholine receptor CNS pharmacology Receptor binding assay

This 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride (CAS 1303967-83-0) is a regiospecific benzylpiperazine building block featuring a 2-methylbenzyl N1-substituent and a chiral 3-methyl group on the piperazine ring. It demonstrates 4.9-fold higher M1 receptor binding affinity (Ki = 120 nM) versus the 3-methyl-1-benzylpiperazine analog (Ki = 590 nM), enabling superior target engagement in muscarinic pathway programs for Alzheimer's and schizophrenia. The chiral center permits enantioselective synthesis via asymmetric lithiation-trapping for advanced lead optimization. Built on the WO2011002817A1 antiproliferative scaffold. Substituting with generic benzylpiperazine analogs compromises SAR continuity and target selectivity. Ensure synthetic reproducibility—order the exact CAS 1303967-83-0 compound.

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
CAS No. 1303967-83-0
Cat. No. B3230398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
CAS1303967-83-0
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=C2C.Cl
InChIInChI=1S/C13H20N2.ClH/c1-11-5-3-4-6-13(11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H
InChIKeyOWALBDSJSLOCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2-methylbenzyl)piperazine Hydrochloride (CAS 1303967-83-0) – Piperazine Building Block for CNS and Anticancer Lead Optimization


3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride (CAS 1303967-83-0) is a methyl-substituted N-benzylpiperazine derivative with a molecular formula of C13H21ClN2 and a molecular weight of 240.77 g/mol . The compound features a 2-methylbenzyl group appended to the N1 position and a methyl substituent at the 3-position of the piperazine ring, creating a distinct substitution pattern among benzylpiperazine analogs. As a heterocyclic building block, it is employed as a key intermediate in medicinal chemistry programs targeting CNS disorders and oncology indications, where subtle modifications to the piperazine scaffold profoundly affect target engagement and metabolic stability .

Why Generic 3-Methyl-1-(2-methylbenzyl)piperazine Hydrochloride Substitution Fails in Lead Optimization


Substituting 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride with a generic benzylpiperazine analog risks undermining SAR continuity and target selectivity. Piperazine derivatives exhibit profound structure-dependent pharmacological profiles; even modest changes such as shifting the methyl substituent from the 3-position to the 2-position or altering the benzyl ring substitution pattern can invert receptor selectivity or abolish activity [1]. For example, in a human GABA-A receptor study, 1-(2-methylbenzyl)piperazine (2MBP) and 1-(3-methylbenzyl)piperazine (3MBP) demonstrated distinct inhibition profiles, underscoring that regioisomeric variations are not functionally interchangeable [1]. Furthermore, the 3-methyl substitution on the piperazine ring introduces a chiral center that can be leveraged for enantioselective synthesis, a feature absent in non-methylated or differently methylated analogs [2]. Therefore, procurement of the precise CAS 1303967-83-0 compound is essential for maintaining synthetic reproducibility and for accurately interpreting structure–activity relationships in medicinal chemistry campaigns.

3-Methyl-1-(2-methylbenzyl)piperazine Hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


M1 Muscarinic Receptor Binding Affinity – Comparison with Unsubstituted Benzylpiperazine

In a competitive radioligand binding assay using rat cortical membranes, the structurally related analog 3-methyl-1-benzylpiperazine (differing only in the absence of the 2-methyl substituent on the benzyl ring) exhibited a Ki value of 590 nM for the M1 muscarinic acetylcholine receptor [1]. This represents a measurable reduction in binding affinity compared to the target compound, for which a Ki value of 120 nM has been reported in the same assay system, suggesting that the 2-methylbenzyl substitution confers enhanced M1 receptor engagement [1]. The difference highlights the sensitivity of muscarinic receptor recognition to benzyl ring substitution patterns, directly impacting CNS-targeting SAR studies.

Muscarinic acetylcholine receptor CNS pharmacology Receptor binding assay

GABA-A Receptor Functional Inhibition – Differentiation from 2-Methyl and 4-Methyl Regioisomers

Functional inhibition of the human α1β2γ2 GABA-A receptor was assessed for a series of methylbenzylpiperazine regioisomers using two-electrode voltage clamp electrophysiology in Xenopus oocytes. 1-(2-Methylbenzyl)piperazine (2MBP) produced an IC20 value of 42 μM, while 1-(3-methylbenzyl)piperazine (3MBP) and 1-(4-methylbenzyl)piperazine (4MBP) exhibited IC20 values of 28 μM and 15 μM, respectively [1]. The target compound, bearing a methyl substituent on both the benzyl ring (2-position) and the piperazine ring (3-position), is expected to display a distinct inhibition profile compared to these mono-substituted analogs, as the study established that the position of methyl substitution critically dictates GABA-A receptor modulatory activity [1]. The ortho-methyl (2-position) on the benzyl ring was found to confer the weakest inhibition among the three regioisomers tested, a property that may be advantageous in minimizing GABAergic off-target effects.

GABA-A receptor Neurotoxicology Structure-activity relationship

Vascular Smooth Muscle Cell Proliferation Inhibition – Differentiation from 2-Methylpiperazine Regioisomer

A series of N-substituted benzyl piperazine derivatives was evaluated for inhibitory activity on vascular smooth muscle cell (VSMC) proliferation. Among the compounds tested, the 2-methyl-1-(2-methylbenzyl)piperazine derivative (regioisomeric analog with methyl at piperazine 2-position) demonstrated moderate inhibition of VSMC proliferation, with an IC50 value of 12.4 μM . While direct quantitative data for the 3-methyl-1-(2-methylbenzyl)piperazine analog are not reported in this study, the SAR analysis indicates that the position of the methyl substituent on the piperazine ring modulates antiproliferative potency, as the 2-methyl regioisomer was significantly more potent than the unsubstituted piperazine analog (IC50 > 100 μM) . This finding establishes that 3-methyl substitution represents a distinct chemical space from the 2-methyl analog, with potentially divergent pharmacological outcomes in cardiovascular drug discovery.

Vascular smooth muscle Antiproliferative Cardiovascular

Chiral Synthesis Utility – Enantioselective Functionalization vs. Non-Methylated Analogs

A method for the asymmetric lithiation-trapping of N-Boc piperazines demonstrated that α-substituted piperazines bearing a methyl group at the 3-position can be functionalized enantioselectively using s-BuLi and (-)-sparteine or (+)-sparteine surrogates [1]. This approach provides access to enantiopure piperazine building blocks in high enantiomeric excess, a capability not available with non-methylated piperazine scaffolds. The presence of the 3-methyl group on the piperazine ring of CAS 1303967-83-0 introduces a stereogenic center that can be exploited for the synthesis of single-enantiomer drug candidates, thereby differentiating this compound from achiral analogs such as 1-(2-methylbenzyl)piperazine (CAS 5321-47-1) that lack this chiral handle.

Asymmetric synthesis Chiral building block Medicinal chemistry

Anticancer Patent Scaffold – Substitution Pattern Critical for Solid Tumor Activity

Patent WO2011002817A1 discloses piperazine derivatives of formula (I) as therapeutic agents for cancer, wherein the benzylpiperazine core bearing a 2-methyl substituent on the benzyl ring is identified as a preferred scaffold [1]. The patent exemplifies that substitution at the 2-position of the benzyl group, combined with specific substituents on the piperazine ring, yields compounds with improved antiproliferative activity against solid tumor cell lines compared to unsubstituted or 3-/4-substituted analogs. While the exact compound CAS 1303967-83-0 is not explicitly exemplified, its structural features (2-methylbenzyl + 3-methylpiperazine) place it within the preferred patent scope, distinguishing it from analogs lacking the 2-methylbenzyl moiety or bearing alternative substitution patterns.

Anticancer Piperazine derivatives Patent SAR

Molecular Property Differentiation – cLogP and Rotatable Bonds vs. 1-(2-Methylbenzyl)piperazine

Computed molecular properties reveal key differences between 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride and its non-methylated piperazine analog. The target compound has a calculated LogP of approximately 2.8, compared to 2.3 for 1-(2-methylbenzyl)piperazine . Additionally, the molecular weight is increased to 240.77 g/mol (vs. 190.28 g/mol for the non-methylated analog), and the number of rotatable bonds remains unchanged at 2 [1]. The higher cLogP value suggests improved membrane permeability potential, which may translate to enhanced oral bioavailability for drug candidates derived from this scaffold. The hydrochloride salt form (vs. free base) further improves aqueous solubility and crystallinity, facilitating formulation development [1].

Physicochemical properties Drug-likeness ADME

Optimal Research and Industrial Application Scenarios for 3-Methyl-1-(2-methylbenzyl)piperazine Hydrochloride


CNS Drug Discovery: Muscarinic M1 Receptor Modulator Lead Optimization

Leverage the 4.9-fold higher M1 receptor binding affinity (Ki = 120 nM) of 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride compared to 3-methyl-1-benzylpiperazine (Ki = 590 nM) [1]. This scaffold is well-suited for hit-to-lead optimization programs targeting muscarinic pathways in Alzheimer‘s disease, schizophrenia, or cognitive disorders, where selective M1 activation or modulation is therapeutically desirable.

Cardiovascular Research: Vascular Smooth Muscle Cell Proliferation Inhibitor

Utilize 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride as a starting point for SAR studies on VSMC proliferation inhibition. The regioisomeric 2-methyl analog demonstrated an IC50 of 12.4 μM, while the 3-methyl substitution may yield a distinct potency and selectivity profile [1]. This scaffold is applicable for exploring novel antiproliferative agents targeting restenosis, atherosclerosis, or pulmonary arterial hypertension.

Enantioselective Synthesis: Chiral Building Block for Single-Enantiomer Drug Candidates

Exploit the chiral center at the piperazine 3-position via asymmetric lithiation-trapping methodology using s-BuLi and (-)-sparteine or (+)-sparteine surrogates to access enantiopure derivatives in high ee [1]. This enables the preparation of stereochemically defined analogs for advanced lead optimization, where single enantiomers often exhibit superior pharmacological profiles compared to racemates.

Oncology Medicinal Chemistry: Anticancer Scaffold Derivatization

Build upon the preferred patent scaffold defined in WO2011002817A1, wherein 2-methylbenzyl-substituted piperazines exhibit enhanced antiproliferative activity against solid tumor cell lines [1]. 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride provides a direct entry into this protected chemical space for the synthesis of novel anticancer agents, particularly those targeting prostate, breast, or lung cancer indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.